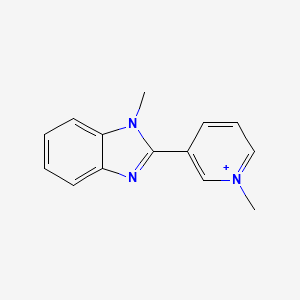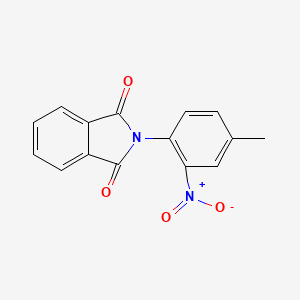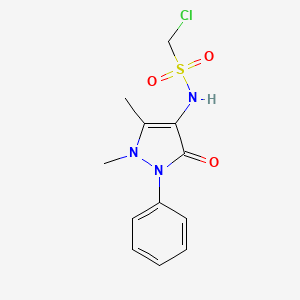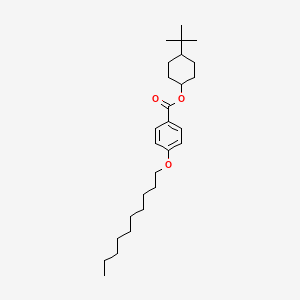![molecular formula C29H24N4O4S B11538163 4-[(E)-{2-[(5,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B11538163.png)
4-[(E)-{2-[(5,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a combination of pyrazole, thiophene, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the thiophene and methoxyphenyl groups. Common reagents used in these reactions include hydrazine, aldehydes, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- N,1-diphenyl-4,5-dihydro-1H-1benzothiepino[5,4-c]
- 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H)
Uniqueness
4-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE is unique due to its combination of pyrazole, thiophene, and methoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H24N4O4S |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
[4-[(E)-[(5,5-diphenyl-1,4-dihydropyrazole-3-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C29H24N4O4S/c1-36-25-17-20(14-15-24(25)37-28(35)26-13-8-16-38-26)19-30-32-27(34)23-18-29(33-31-23,21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-17,19,33H,18H2,1H3,(H,32,34)/b30-19+ |
InChI Key |
SKJNAMBRMXWSJT-NDZAJKAJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=CS5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11538086.png)
![6-Benzyl-2-[(3,5-dibromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B11538092.png)
![N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11538100.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11538105.png)
![3-amino-6-methyl-N-(6-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11538113.png)

![2-bromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11538121.png)

![N-methyl-N-(2-phenoxyethyl)dibenzo[b,d]furan-3-sulfonamide](/img/structure/B11538124.png)
![4-amino-N'-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11538132.png)


![N-(2,6-dimethylphenyl)-2-(2-{[(2,6-dimethylphenyl)carbamoyl]methoxy}phenoxy)acetamide](/img/structure/B11538155.png)
![2-Bromo-N-({N'-[(Z)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11538169.png)
